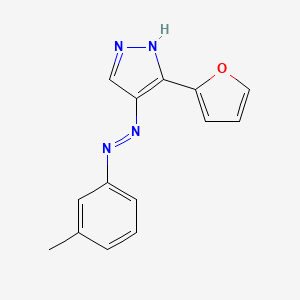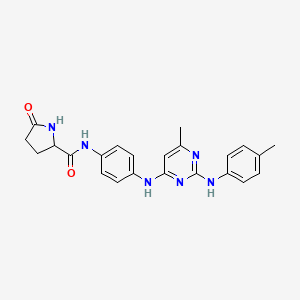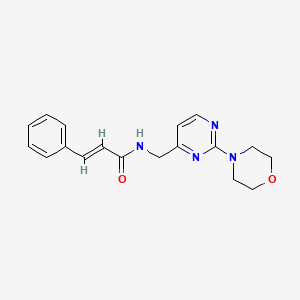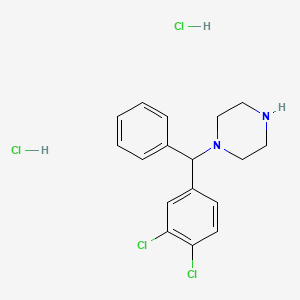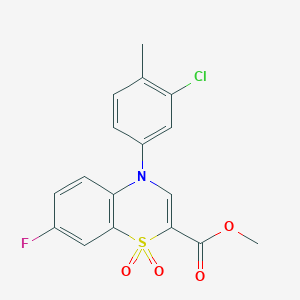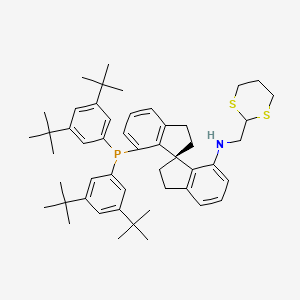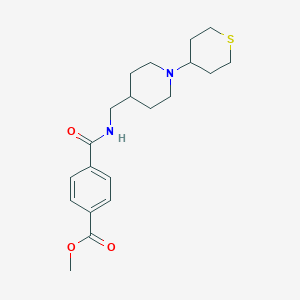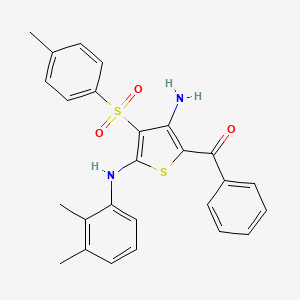
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone is a complex organic compound featuring a thiophene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution reactions: The thiophene core is then subjected to various substitution reactions to introduce the amino and tosyl groups. This often involves the use of reagents such as tosyl chloride and amines under basic conditions.
Coupling reactions: The final step involves coupling the substituted thiophene with a phenylmethanone derivative, typically using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalyst recycling: To reduce costs and environmental impact.
Purification processes: Such as crystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiophene core.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Formation of nitro derivatives or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Biology and Medicine: : It has shown promise in preliminary studies for its antimicrobial and anticancer properties. The presence of the tosyl group enhances its ability to interact with biological targets.
Industry: : In materials science, it is explored for use in organic semiconductors and light-emitting diodes due to its electronic properties.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and tosyl groups facilitate binding to proteins and enzymes, potentially inhibiting their function. The thiophene core can participate in π-π stacking interactions, which are crucial in electronic applications.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in cell proliferation.
DNA: Intercalation into DNA strands, disrupting replication and transcription processes.
相似化合物的比较
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-methylthiophen-2-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a tosyl group.
(3-Amino-5-((2,3-dimethylphenyl)amino)-4-nitrothiophen-2-yl)(phenyl)methanone: Contains a nitro group, which alters its electronic properties and biological activity.
Uniqueness: The presence of the tosyl group in (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone provides unique reactivity and interaction capabilities, making it more versatile for various applications compared to its analogs.
属性
IUPAC Name |
[3-amino-5-(2,3-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-12-14-20(15-13-16)33(30,31)25-22(27)24(23(29)19-9-5-4-6-10-19)32-26(25)28-21-11-7-8-17(2)18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCLPPSBRMOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2812876.png)
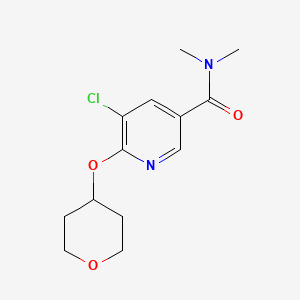
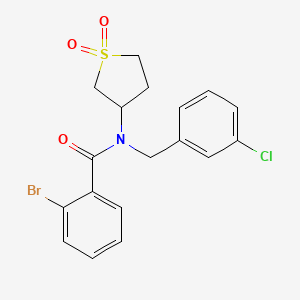
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2812880.png)

![5-[(Propan-2-yloxy)methyl]pyridin-2-amine](/img/structure/B2812884.png)
![N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2812888.png)
